2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid
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Overview
Description
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is a compound with significant relevance in organic chemistry. It is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxyacetic acid moiety. This compound is often used in various synthetic applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxyacetic acid moiety can be introduced through esterification reactions, such as the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and DMAP .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: NaBH4 in methanol.
Substitution: TFA in dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic processes. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-[(tert-butoxy)carbonyl]pyrrolidin-2-ylboronic acid: Similar in structure but contains a boronic acid moiety instead of a hydroxyacetic acid group.
tert-butoxycarbonyl group: Commonly used as a protecting group in organic synthesis.
Uniqueness
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is unique due to the combination of its structural features, which include the pyrrolidine ring, Boc protecting group, and hydroxyacetic acid moiety. This combination allows for versatile applications in synthetic chemistry and research.
Properties
Molecular Formula |
C11H19NO5 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-hydroxy-2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(12)8(13)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8?/m1/s1 |
InChI Key |
MWTJIBCUAGEBDX-GVHYBUMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)O |
Origin of Product |
United States |
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